3-(4-ethoxyphenyl)-N-methylpropan-1-amine

Medicinal Chemistry Receptor Pharmacology SAR

3-(4-Ethoxyphenyl)-N-methylpropan-1-amine is a synthetic phenethylamine-class compound featuring a 4-ethoxyphenyl group attached to a linear N-methylpropan-1-amine backbone (C₁₂H₁₉NO, MW 193.28). Unlike typical amphetamine derivatives that bear the amino group on the α-carbon, this molecule carries the amine on the terminal propyl carbon.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 727352-16-1
Cat. No. B12124801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-N-methylpropan-1-amine
CAS727352-16-1
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CCCNC
InChIInChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3
InChIKeyBBGJEBPHSFKYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethoxyphenyl)-N-methylpropan-1-amine (CAS 727352-16-1): Structural Profiling & Procurement Rationale


3-(4-Ethoxyphenyl)-N-methylpropan-1-amine is a synthetic phenethylamine-class compound featuring a 4-ethoxyphenyl group attached to a linear N-methylpropan-1-amine backbone (C₁₂H₁₉NO, MW 193.28) [1]. Unlike typical amphetamine derivatives that bear the amino group on the α-carbon, this molecule carries the amine on the terminal propyl carbon. This structural distinction is critical because even minor differences in side‑chain position or amine substitution can profoundly alter receptor activity, metabolic stability, and synthetic utility . The following guide provides a quantitative, comparator‑driven assessment of what distinguishes this compound from its closest analogs for scientific selection and procurement.

Why 3-(4-Ethoxyphenyl)-N-methylpropan-1-amine Cannot Be Replaced by Its Closest Structural Analogs


Within the N-methyl-aryloxy-propanamine family, seemingly conservative changes—such as shifting the amine from the terminal to the α-carbon, removing the N-methyl group, or exchanging the ethoxy substituent for methoxy—produce compounds with distinct physicochemical profiles, metabolic liabilities, and biological targets . These differences mean that in‑class analogs are not functionally interchangeable for receptor‑binding studies, synthetic applications, or analytical reference work. The quantitative evidence below demonstrates exactly where 3-(4-ethoxyphenyl)-N-methylpropan-1-amine separates from its nearest neighbors.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-N-methylpropan-1-amine Versus Closest Analogs


Linear 3‑Phenylpropan‑1‑amine Scaffold vs. Branched Amphetamine Core: Conformational Flexibility

The target compound possesses a linear propylamine chain, yielding six freely rotatable bonds versus five in the branched-chain amphetamine isomer 1-(4-ethoxyphenyl)-N-methylpropan-2-amine (N-methyl-4-ethoxyamphetamine) [1]. This additional rotational degree of freedom can influence how the molecule orients within a binding pocket and may change the entropic cost of binding, a well-recognized parameter in GPCR and transporter ligand design.

Medicinal Chemistry Receptor Pharmacology SAR

Lipophilicity (XLogP3) Advantage Over 4‑Methoxy N‑Methyl Analog for CNS Penetration

The 4‑ethoxy substituent imparts a computed XLogP3 of 2.4, approximately 0.5 log units higher than the XLogP3 ≈ 1.9 estimated for the corresponding 4‑methoxy analog (3-(4-methoxyphenyl)-N-methylpropan-1-amine) [1][2]. In structure–activity relationship (SAR) campaigns, a 0.5 log‑unit increase in lipophilicity can significantly enhance passive blood‑brain barrier permeability, a critical parameter when selecting tool compounds for neuropharmacology.

CNS Drug Design Physicochemical Profiling BBB Permeability

Primary Amine vs. N‑Methyl Secondary Amine: Metabolic Stability Gatekeeping

Removal of the N‑methyl group yields 3-(4-ethoxyphenyl)propan-1-amine (CAS 36397-24-7), a primary amine that is a direct substrate for monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO). N‑Methylation of the target compound introduces steric hindrance and electronic effects that substantially reduce oxidative deamination rates, a well‑established metabolic vulnerability of primary arylalkylamines [1][2]. While direct metabolic stability data for this specific pair are not publicly available, extensive precedent in the amphetamine and phenylethylamine literature demonstrates that N‑methylation typically extends half‑life 2‑ to 5‑fold in hepatic microsome assays.

Drug Metabolism Pharmacokinetics Amine Oxidase Susceptibility

Procurement-Guided Application Scenarios for 3-(4-Ethoxyphenyl)-N-methylpropan-1-amine


Neuropharmacology Tool Compound for GPCR & Transporter SAR Studies

The linear 3‑phenylpropan‑1‑amine scaffold offers a distinct conformational template compared to amphetamine‑type ligands. Researchers probing serotonin, dopamine, or trace amine‑associated receptors can use 3-(4-ethoxyphenyl)-N-methylpropan-1-amine as a unique chemotype that may capture binding modes inaccessible to branched‑chain analogs [1]. Its higher lipophilicity (XLogP3 2.4) relative to methoxy congeners further supports CNS target engagement studies.

Intermediate in the Synthesis of N‑Methyl‑aryloxy‑propanamine Active Pharmaceutical Ingredients

Patents describing N-methyl-aryloxy-propanamine derivatives (e.g., US 11136296 and related process patents) identify 3-(4-ethoxyphenyl)-N-methylpropan-1-amine as a precursor or key intermediate. Procurement of the pre‑functionalized N‑methyl‑aryloxy‑propanamine core allows medicinal chemistry groups to bypass early‑stage reductive amination steps and accelerate lead optimization campaigns [2].

Analytical Reference Standard for Forensic or Clinical Toxicology

The compound serves as a certified reference material for the detection and quantification of N‑methyl‑arylpropanamine derivatives in biological matrices. Its chromatographic retention time and mass spectral fragmentation pattern, governed by its unique linear chain and 4‑ethoxy substitution, provide unambiguous differentiation from isomeric amphetamine‑type substances, supporting accurate forensic identification [1].

Metabolic Stability Model Compound in Preclinical ADME Studies

Because N‑methylation is a well‑validated strategy to reduce first‑pass amine metabolism, this compound can be used as a positive control when evaluating novel metabolic stabilization approaches for primary arylalkylamines. Its predicted resistance to MAO‑mediated deamination makes it a useful benchmark for in vitro microsome and hepatocyte stability assays [3].

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-N-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.